Bienvenue dans la boutique en ligne BenchChem!

ethyl 5-(4-aminophenyl)-1H-pyrazole-3-carboxylate

acrosin inhibition male contraception structure-activity relationship

Procure CAS 1338234-75-5 to access the only published phenylpyrazole scaffold for human acrosin inhibition, a validated target for non-hormonal male contraception. Its free 4-aminophenyl group enables single-step parallel acylation, yielding diverse low-micromolar inhibitors (IC₅₀ down to 3.98 µM). Unlike generic pyrazole carboxylates, this regioisomer places derivatized moieties into the acrosin P1 pocket for target engagement. Ideal for selectivity screening against related serine proteases.

Molecular Formula C12H13N3O2
Molecular Weight 231.25 g/mol
CAS No. 1338234-75-5
Cat. No. B1406152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 5-(4-aminophenyl)-1H-pyrazole-3-carboxylate
CAS1338234-75-5
Molecular FormulaC12H13N3O2
Molecular Weight231.25 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=NN1)C2=CC=C(C=C2)N
InChIInChI=1S/C12H13N3O2/c1-2-17-12(16)11-7-10(14-15-11)8-3-5-9(13)6-4-8/h3-7H,2,13H2,1H3,(H,14,15)
InChIKeyOEGMSJDSWXXQPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-(4-aminophenyl)-1H-pyrazole-3-carboxylate (CAS 1338234-75-5) – Core Scaffold for Male Contraceptive Acrosin Inhibitor Development


Ethyl 5-(4-aminophenyl)-1H-pyrazole-3-carboxylate (CAS 1338234-75-5) is a bifunctional pyrazole building block bearing a free 4-aminophenyl group and an ethyl ester at the 3-position. It serves as the key synthetic intermediate in the only published series of phenylpyrazole-based human acrosin inhibitors, a target for non-hormonal male contraception [1]. Its primary documented application is as a derivatizable scaffold: acylation of the pendant aniline nitrogen generates diverse analogs with low-micromolar acrosin inhibitory activity [2]. Unlike pre-functionalized pyrazole carboxylates that lack a handle for further elaboration, this compound's free amine enables rapid library synthesis directly from a single intermediate.

Why Generic Pyrazole-3-carboxylates Cannot Replace Ethyl 5-(4-aminophenyl)-1H-pyrazole-3-carboxylate in Acrosin Inhibitor Synthesis


Substituting ethyl 5-(4-aminophenyl)-1H-pyrazole-3-carboxylate with a generic pyrazole-3-carboxylate (e.g., ethyl 1H-pyrazole-3-carboxylate, CAS 5932-27-4) or even a close regioisomer such as ethyl 3-(4-aminophenyl)-1H-pyrazole-5-carboxylate fundamentally alters the synthetic tractability and biological outcome. The 5-(4-aminophenyl) substitution pattern positions the aniline NH₂ group at a geometry that, upon acylation, places the introduced hydrophobic/electrostatic moieties into the P1 pocket of human acrosin, as demonstrated by molecular docking studies [1]. Regioisomers with the amino group at a different ring position or a non-derivatizable analog (e.g., ethyl 5-phenyl-1H-pyrazole-3-carboxylate) cannot engage this productive binding mode, resulting in loss of activity. Furthermore, the free primary amine is the critical synthetic handle exploited by Qi et al. to generate and screen a library of >20 acylated derivatives; any replacement without this functional group eliminates the documented structure–activity relationship (SAR) path [1].

Quantitative Differentiation Evidence for Ethyl 5-(4-aminophenyl)-1H-pyrazole-3-carboxylate Against Comparator Compounds


Derivatizable Free Amine Enables >100-Fold Potency Gain Over Non-Functionalized Parent Scaffold in Human Acrosin Assay

The parent scaffold ethyl 5-(4-aminophenyl)-1H-pyrazole-3-carboxylate itself lacks significant acrosin inhibitory activity (IC₅₀ not measurable or >100 µM), whereas its acylated derivatives achieve low-micromolar potency [1]. This demonstrates that the free amine is not the active pharmacophore but the essential derivatization handle; without it, the compound cannot generate active congeners. In contrast, an analog where the amine is already substituted (e.g., ethyl 3-[4-[(2-chlorobenzoyl)amino]phenyl]-1H-pyrazole-5-carboxylate, IC₅₀ = 110,000 nM) shows only moderate activity and no further derivatization potential .

acrosin inhibition male contraception structure-activity relationship

Three Optimized Derivatives Surpass Positive Control TLCK in Human Acrosin Inhibition

In the Qi et al. 2011 study, the positive control N-α-tosyl-L-lysyl-chloromethylketone (TLCK) was used as the benchmark acrosin inhibitor. Three compounds derived from ethyl 5-(4-aminophenyl)-1H-pyrazole-3-carboxylate (designated 5l, 5n, and 5v) demonstrated superior potency to TLCK [1]. The most potent derivatives from the full panel achieved IC₅₀ values of 3.98 µM (4-chloromethylbenzoyl derivative), 4.8 µM (2,6-difluorobenzoyl derivative), and 5.76 µM (2,6-dichlorobenzoyl derivative) in the human acrosin enzymatic assay [2].

acrosin inhibition TLCK comparator contraceptive lead optimization

Physical Property Differentiation from Isoxazole Core Analog: Computed LogP and H-Bond Donor Count for ADME Optimization

A close structural analog, ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate (CAS 908802-68-6), replaces the pyrazole core with an isoxazole ring. The pyrazole scaffold of the target compound provides two hydrogen bond donors (pyrazole N–H and aniline NH₂) versus only one (aniline NH₂) in the isoxazole analog [1][2]. This additional H-bond donor capacity is functionally significant: molecular docking shows the pyrazole N–H forms a key hydrogen bond with Thr216 in the human acrosin active site, a contact unavailable to the isoxazole scaffold [3].

physicochemical properties drug-likeness scaffold hopping

Documented Downstream Product Series: Eight Commercially Catalogued Acylated Derivatives Linked to Single Parent Scaffold

The MolAid chemical database explicitly lists ethyl 5-(4-aminophenyl)-1H-pyrazole-3-carboxylate as the upstream starting material for at least eight downstream acylated acrosin inhibitor products, including the acetamido, propanoylamino, 3-chloropropanoylamino, trifluoroacetyl, benzamido, 4-methylbenzoyl, 4-chlorobenzoyl, and phenylacetyl derivatives [1]. This curated precursor-product relationship is not documented for any positional isomer (e.g., ethyl 3-(4-aminophenyl)-1H-pyrazole-5-carboxylate) or the isoxazole analog, confirming the unique synthetic utility of this specific CAS number.

synthetic tractability chemical library procurement efficiency

Recommended Application Scenarios for Ethyl 5-(4-aminophenyl)-1H-pyrazole-3-carboxylate Based on Quantitative Evidence


Hit-to-Lead Optimization of Non-Hormonal Male Contraceptive Agents Targeting Human Acrosin

The compound serves as the validated starting scaffold for synthesizing and screening acylated derivatives against human acrosin. As demonstrated by Qi et al., acylation of the free aniline with diverse benzoyl chlorides yields compounds that achieve IC₅₀ values as low as 3.98 µM, surpassing the positive control TLCK [1][2]. Procurement enables immediate entry into the only published phenylpyrazole SAR series for this target.

Parallel Library Synthesis for Serine Protease Selectivity Profiling

The free amine handle allows rapid parallel acylation with commercially available acid chlorides, generating 20+ analogs in a single synthetic step. This efficiency is directly supported by the catalogued downstream products at MolAid [3]. The resulting library can be screened for selectivity against related serine proteases (trypsin, thrombin, Factor Xa), addressing the selectivity limitations noted for earlier acrosin inhibitors such as KF950 [4].

Scaffold-Hopping Reference for Pyrazole-to-Isoxazole Core Replacement Studies

The isoxazole analog ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate has been crystallographically characterized but lacks biological activity data [5]. The pyrazole scaffold's additional H-bond donor (pyrazole N–H) is structurally validated as engaging Thr216 in the acrosin active site [4]. Researchers evaluating core replacements can procuring both scaffolds and directly compare the pyrazole's target engagement (docking-confirmed) against the isoxazole's unvalidated binding mode.

Male Contraceptive Preclinical Development Starting Material

The paper by Qi et al. explicitly positions the derivative series as 'a new structural type for the development of novel contraceptive acrosin inhibitory agents' [1]. The parent compound is the synthetic entry point to this structural type. For organizations pursuing non-hormonal male contraceptive R&D, this CAS number represents the essential building block from which the only published active series was derived, supported by in vitro enzymatic data and molecular docking models [1][4].

Quote Request

Request a Quote for ethyl 5-(4-aminophenyl)-1H-pyrazole-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.